molecular formula C17H18ClFN2O3 B2467646 1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097911-50-5

1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No. B2467646
CAS RN: 2097911-50-5
M. Wt: 352.79
InChI Key: FJDHNCSNKDGEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3-chloro-4-fluorophenyl group , which is a phenyl ring substituted with chlorine and fluorine atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound’s structure is characterized by the presence of a pyrrolidine ring, a 3-chloro-4-fluorophenyl group, and an azetidine ring. The stereochemistry of the molecule can be influenced by the different stereoisomers and the spatial orientation of substituents .

Scientific Research Applications

Synthesis and Neurological Activity

The compound under investigation is related to a series of azetidine derivatives, exemplified by a study on the synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine derivatives. These compounds are recognized for their potent and selective affinity for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, making them of interest in neurological research, particularly for brain imaging and the study of nAChRs with positron emission tomography (PET) (Doll et al., 1999).

Antidepressant and Nootropic Potential

Further research into the synthesis and biological evaluation of Schiff’s bases and azetidinones of isonocotinyl hydrazone reveals potential antidepressant and nootropic agents. Certain compounds within this category demonstrated significant antidepressant activity, highlighting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent, which could be explored for the development of more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Fluorescence and Bioorthogonal Chemistry

The synthesis and photophysical behavior of a family of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties, related to the compound of interest, have been studied for their strong emissions and high quantum yields. These properties suggest potential applications in fluorescence-based bioorthogonal chemistry, contributing to the development of fluorescent probes for biological imaging (Garre et al., 2019).

properties

IUPAC Name

1-[[1-[3-(3-chloro-4-fluorophenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3/c18-13-7-11(1-3-14(13)19)2-4-15(22)20-8-12(9-20)10-21-16(23)5-6-17(21)24/h1,3,7,12H,2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDHNCSNKDGEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

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